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molecular formula C12H9NO3 B1210652 1-Nitro-2-phenoxybenzene CAS No. 2216-12-8

1-Nitro-2-phenoxybenzene

Cat. No. B1210652
M. Wt: 215.2 g/mol
InChI Key: VNHGETRQQSYUGZ-UHFFFAOYSA-N
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Patent
US09186424B2

Procedure details

2-Nitrodiphenyl ether (16 g, 74 mmol) in methanol (250 ml) was shaken with palladium on charcoal (1.6 g) under an atmosphere of hydrogen at 20-50° C. for 30 min. There was a rapid uptake of hydrogen and a detectable exotherm 20-50° C. with the temperature rapidly rising before cooling. Shaking was stopped for short periods to control the temperature from rising above 50° C. The reaction was then filtered through celite and concentrated in high vacuum to give 2-aminodiphenyl ether as an oil (13.5 g, 72.9 mmole, 98%) that crystallized on standing to give a buff solid.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([O:7][C:8]2[C:13]([N+:14]([O-])=O)=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[H][H]>CO.[Pd]>[CH:1]1[CH:6]=[CH:5][C:4]([O:7][C:8]2[C:13]([NH2:14])=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
Shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a detectable exotherm 20-50° C.
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
WAIT
Type
WAIT
Details
was stopped for short periods
CUSTOM
Type
CUSTOM
Details
from rising above 50° C
FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in high vacuum

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)OC2=CC=CC=C2N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 72.9 mmol
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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